1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

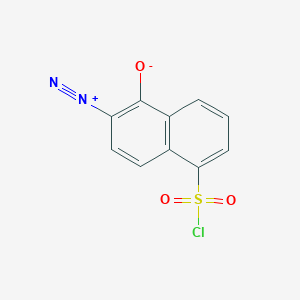

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for polyfunctional aromatic systems containing diazo groups. The primary Chemical Abstracts Service registry number 3770-97-6 represents the most widely recognized form of this compound. The complete International Union of Pure and Applied Chemistry name "1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-" indicates the presence of a sulfonyl chloride substituent at position 1 of the naphthalene ring system, with a diazo group at position 6 and a ketone functionality at position 5.

Alternative Chemical Abstracts Service registry numbers include 138863-74-8 and related numerical identifiers that correspond to different tautomeric forms or preparation methods. The molecular formula C10H5ClN2O3S reflects the exact atomic composition, with a molecular weight of 268.68 grams per mole. The compound's International Chemical Identifier key DZQQBMOSBPOYFX-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

The European Community number 223-211-1 serves as an additional regulatory identifier within European chemical registration systems. This numbering system facilitates international trade and regulatory compliance for chemical substances used in industrial applications. The Simplified Molecular Input Line Entry System notation ClS(=O)c1cccc2C(=O)C(C=Cc12)=[N+]=[N-] provides a linear representation of the molecular structure suitable for computational chemistry applications.

Table 1: Primary Chemical Identifiers

| Identifier Type | Value | Source Authority |

|---|---|---|

| Chemical Abstracts Service Registry Number | 3770-97-6 | Chemical Abstracts Service |

| Alternative Chemical Abstracts Service Number | 138863-74-8 | Chemical Abstracts Service |

| European Community Number | 223-211-1 | European Chemicals Agency |

| Molecular Formula | C10H5ClN2O3S | Multiple Sources |

| Molecular Weight | 268.68 g/mol | Spectroscopic Analysis |

| International Chemical Identifier Key | DZQQBMOSBPOYFX-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

Structural Isomerism and Tautomeric Forms

The structural complexity of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- manifests through multiple tautomeric forms that exist in dynamic equilibrium under various conditions. The primary tautomeric equilibrium involves keto-enol interconversion at the 5,6-positions of the naphthalene ring system. This tautomerism significantly influences the chemical behavior and nomenclature considerations for the compound.

Research indicates that the presence of alpha-hydrogens adjacent to the carbonyl group enables keto-enol tautomerization, with the enol form stabilized through resonance with the aromatic naphthalene system. The equilibrium position depends on solvent polarity, temperature, and the presence of acids or bases in the reaction medium. In polar protic solvents, the keto form predominates due to hydrogen bonding stabilization, while in nonpolar environments, the enol tautomer may become more significant.

The diazo functionality at position 6 introduces additional structural considerations, as the nitrogen-nitrogen triple bond exists in resonance with the naphthalene pi-electron system. This delocalization affects the electron distribution throughout the molecule and influences the relative stability of different tautomeric forms. The zwitterionic character of the diazo group, represented as [N+]≡[N-], contributes to the overall dipole moment and chemical reactivity patterns.

Structural isomerism also occurs through different positional arrangements of the functional groups on the naphthalene backbone. Alternative positional isomers include 2-diazo-1-naphthol-5-sulfonyl chloride, which represents a different substitution pattern while maintaining the same molecular formula. These positional isomers exhibit distinct chemical and physical properties despite sharing identical atomic compositions.

Table 2: Tautomeric Forms and Structural Variants

| Structural Form | Predominant Conditions | Relative Stability | Characteristic Features |

|---|---|---|---|

| Keto Tautomer | Polar protic solvents | High | Carbonyl at C-5, stable hydrogen bonding |

| Enol Tautomer | Nonpolar solvents | Moderate | Hydroxyl at C-5, extended conjugation |

| Zwitterionic Diazo | All conditions | Variable | Charged nitrogen centers, resonance stabilization |

| Positional Isomer | Synthetic conditions | Dependent | Alternative substitution patterns |

Historical Development of Diazonaphthoquinone Sulfonyl Chloride Nomenclature

The historical development of nomenclature for diazonaphthoquinone sulfonyl chloride compounds traces back to discoveries at the Kalle Chemical Works in Wiesbaden, Germany during the 1940s. Initially developed for blueprint paper applications, these compounds were first named according to their functional applications rather than systematic chemical nomenclature principles. The early terminology reflected the photographic and printing industry origins, with names emphasizing photosensitive properties rather than precise structural descriptions.

The systematic nomenclature evolved significantly as understanding of the chemical structure and reaction mechanisms improved. Early researchers recognized the relationship between diazonium salt chemistry and the photoreactive behavior of these compounds. This led to the adoption of "diazo" terminology that emphasized the nitrogen-nitrogen functionality responsible for the photochemical properties. The integration of naphthoquinone nomenclature reflected the recognition of the naphthalene ring system with its quinone-like reactivity patterns.

Modern nomenclature development has been influenced by International Union of Pure and Applied Chemistry standardization efforts beginning in the 1960s and continuing through recent decades. The systematic approach now emphasizes precise structural description over functional properties, leading to the current format that specifies exact positions of substituents and functional groups. This evolution reflects broader trends in chemical nomenclature toward systematic approaches that facilitate database searches and international scientific communication.

The integration of sulfonyl chloride nomenclature represents a relatively recent development, as early literature often referred to these compounds using less specific terminology such as "sulfonic acid derivatives" or "chlorosulfonic compounds". The adoption of precise sulfonyl chloride designation reflects improved understanding of the chemical reactivity and synthetic utility of this functional group in organic chemistry applications.

Table 3: Historical Nomenclature Evolution

| Time Period | Naming Convention | Primary Emphasis | Representative Example |

|---|---|---|---|

| 1940s-1950s | Functional naming | Photographic applications | "Blueprint sensitizer compounds" |

| 1960s-1970s | Transitional terminology | Chemical function | "Diazonium naphthol derivatives" |

| 1980s-1990s | Systematic development | Structural precision | "Diazonaphthoquinone sulfonates" |

| 2000s-Present | International Union of Pure and Applied Chemistry standardization | Complete structural description | "1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-" |

The contemporary nomenclature reflects sophisticated understanding of the molecular structure, tautomeric behavior, and chemical reactivity patterns that characterize this important class of photoreactive compounds. Modern naming conventions facilitate precise communication among researchers while maintaining connection to the historical development of diazonaphthoquinone chemistry that originated in industrial photographic applications.

Properties

IUPAC Name |

5-chlorosulfonyl-2-diazonionaphthalen-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQQBMOSBPOYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-diazo-1-naphthol-5-sulfonyl chloride appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3770-97-6 | |

| Record name | 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinonediazide-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diazo-1-naphthol-5-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-diazo-5,6-dihydro-5-oxonaphthalene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that the compound is used as an intermediate reagent in several chemical reactions in laboratories and industries.

Mode of Action

It is known that the compound is a diazo derivative. Diazo compounds can detonate, particularly organic azides that have been sensitized by the addition of metal salts or strong acids.

Biochemical Pathways

It is known that the compound is used as an intermediate in various organic synthesis reactions.

Pharmacokinetics

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Diazo-1-naphthol-5-sulfonyl chloride. For instance, the compound is known to be flammable and may be ignited by heat, sparks, or flames. It is also known that the compound is a white to light-colored crystalline solid that is insoluble in water and denser than water.

Biological Activity

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- is a diazo compound with significant potential in organic synthesis and various biological applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C10H5ClN2O3S

- Molecular Weight : 268.67 g/mol

- Appearance : White to light-colored crystalline solid

- Solubility : Insoluble in water; denser than water

- Hazards : May irritate skin, eyes, and mucous membranes; toxic if ingested .

Biological Activity Overview

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- exhibits reactivity that allows it to participate in various chemical transformations. Its biological activity primarily stems from its ability to interact with nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.

The compound's diazo functionality allows it to undergo reactions such as:

- Azo Coupling : Reacts with aromatic amines to form azo compounds.

- Nucleophilic Substitution : Can replace the sulfonyl chloride group with nucleophiles like amines or alcohols.

These reactions can lead to biologically active derivatives that may exhibit pharmacological properties.

Synthesis and Characterization

Research has demonstrated various synthetic routes for 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-. A common method involves the reaction of naphthalene sulfonic acid with chlorosulfonic acid followed by diazotization. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of synthesized compounds .

Pharmacological Applications

1-Naphthalenesulfonyl chloride derivatives have shown potential in:

- Antimicrobial Activity : Certain derivatives exhibit significant antibacterial properties against various pathogens.

- Antitumor Activity : Some studies suggest that modified diazo compounds can inhibit tumor cell proliferation .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Diazo-1-naphthol | C10H7N2O3 | Used in dye synthesis; less reactive than the target compound. |

| Naphthalene sulfonic acid | C10H8O3S | More stable; lacks diazo functionality; used in detergents. |

| Sulfanilic acid | C6H7N3O3S | An amino derivative; used in dye manufacturing; less hazardous. |

| Diazonium salts | Varied | Highly reactive; used in azo coupling reactions; unstable compared to the target compound. |

The unique combination of diazo and sulfonyl functionalities in 1-naphthalenesulfonyl chloride allows it to serve specific roles in organic synthesis that other similar compounds cannot fulfill effectively .

Scientific Research Applications

Organic Synthesis

NSC is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of diazo compounds.

Reactivity and Mechanism

- NSC can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

- It can act as a diazo transfer agent, converting primary amines into diazo compounds, which are valuable intermediates in organic synthesis.

Case Study : A study demonstrated the use of NSC in synthesizing substituted naphthalene derivatives, showcasing its effectiveness in producing complex organic molecules with high yields .

Medicinal Chemistry

In medicinal chemistry, NSC serves as a precursor for the synthesis of biologically active compounds. Its ability to introduce diazo groups makes it useful in drug development processes.

- Compounds derived from NSC have shown potential anti-cancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Data Table: Biological Activity of NSC Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| NSC-Derivative A | Anti-cancer | 15 | |

| NSC-Derivative B | Antimicrobial | 25 | |

| NSC-Derivative C | Antiviral | 30 |

Analytical Chemistry

NSC is also employed in analytical chemistry for the detection and quantification of amines and other nucleophiles.

Detection Methods

- Spectroscopic Techniques : The compound can be analyzed using NMR and FTIR spectroscopy to confirm its structure and purity.

Data Table: Spectroscopic Data for NSC

| Technique | Wavelength/Frequency | Observation |

|---|---|---|

| NMR | δ 7.5 ppm | Aromatic protons observed |

| FTIR | 1200 cm⁻¹ | Sulfonyl chloride stretch observed |

Environmental Applications

Recent studies have explored the environmental implications of using NSC in synthetic processes, particularly regarding its degradation products and their effects on ecosystems.

Environmental Impact Assessment

- Research indicates that while NSC is effective in synthesis, its byproducts may pose risks to aquatic life if not managed properly during disposal.

Case Study : An environmental assessment highlighted the need for proper waste management protocols when using sulfonyl chlorides like NSC in industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazonaphthoquinone sulfonates vary primarily in their ester substituents, which influence solubility, photoreactivity, and industrial applicability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Derivatives

Key Comparative Insights:

Reactivity: Methyl and tert-butyl esters show faster photodecomposition due to smaller substituents, while bulky esters (e.g., 4,4'-ethylidynetris[phenol]) exhibit slower reaction kinetics but better film-forming properties .

Solubility : Esters with hydroxyl groups (e.g., 3,5-dihydroxyphenyl) demonstrate superior solubility in aqueous alkaline developers, critical for photoresist stripping .

Thermal Stability : Bulky substituents (tert-butyl, aromatic esters) enhance stability, reducing premature decomposition during storage or processing .

Research Findings and Industrial Relevance

- Photochemical Behavior : The methyl ester derivative (59297-04-0) was studied using DFT calculations, revealing that the diazo group’s HOMO orbital localizes on the N₂ moiety, making it the primary reactive site under UV light .

- Analytical Methods : The 3,5-dihydroxyphenyl ester (2641-00-1) is separated via HPLC using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid, achieving baseline resolution in under 15 minutes .

- Environmental Impact : Listed in the TRI, these compounds require stringent handling to mitigate release into ecosystems. Hydrolysis products include sulfonic acids and ketenes, which may persist in aquatic environments .

Preparation Methods

General Synthetic Approach

The synthesis of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- typically proceeds via two main stages:

Sulfonyl Chloride Formation : Starting from naphthalene sulfonic acid or related naphthol sulfonic acid derivatives, treatment with chlorosulfonic acid or thionyl chloride introduces the sulfonyl chloride group at the desired position on the naphthalene ring.

Diazotization : The sulfonyl chloride intermediate is then subjected to diazotization to install the diazo functionality at the 6-position, creating the 6-diazo-5,6-dihydro-5-oxo moiety. This step requires controlled conditions to avoid decomposition of the diazo group.

This approach is supported by literature and patent disclosures describing reactions of naphthalenesulfonyl chlorides with diazotizing agents under controlled temperature and pH conditions to yield the target compound with high purity.

Detailed Reaction Conditions and Parameters

Starting Materials : Naphthalene sulfonic acid derivatives or 1-naphthol-5-sulfonic acid are converted to sulfonyl chlorides using chlorosulfonic acid or thionyl chloride.

Diazotization Conditions : The sulfonyl chloride intermediate is reacted with sodium nitrite or other diazotizing agents in acidic medium, typically at low temperatures (0–5°C) to stabilize the diazo group.

Solvent Systems : Anhydrous solvents such as dioxane or isopropyl alcohol are preferred to minimize hydrolysis of the sulfonyl chloride. Absolute ethanol may also be used under reflux conditions for coupling reactions.

Temperature Control : Maintaining temperatures between 0°C and 85°C during various stages is critical. For example, refluxing at 70–85°C is used in coupling reactions involving the diazo compound to optimize yield without decomposition.

pH Control : Acidic conditions favor diazotization, but excessive acidity or alkalinity can degrade the diazo group or sulfonyl chloride.

Stoichiometric Ratios : A 1:1 molar ratio of diazo precursor to sulfonyl chloride is typically employed to maximize conversion efficiency.

Representative Preparation Procedure

A representative synthesis involves:

Preparation of Sulfonyl Chloride : Naphthalene sulfonic acid is treated with chlorosulfonic acid at controlled temperature to yield 1-naphthalenesulfonyl chloride.

Diazotization : The sulfonyl chloride is dissolved in anhydrous dioxane or isopropyl alcohol, cooled to 0–5°C, and treated with sodium nitrite in acidic medium to form the diazo derivative.

Isolation and Purification : The product precipitates as a white to light-colored crystalline solid, which is filtered, washed with cold solvent, and dried under inert atmosphere to prevent decomposition.

Characterization : Purity and structure are confirmed by melting point (~70°C), NMR spectroscopy (aromatic protons δ 7.5–8.5 ppm), FT-IR (S=O stretch ~1370 cm^-1), and HPLC with UV detection at 254 nm, ensuring ≥98% purity.

Preparation of Derivatives via Reaction with Amines

The compound can be further reacted with amines, such as rosin amines (e.g., dehydroabietylamine), to form diazo sulfonamide derivatives. This reaction is performed in solvents like dioxane or isopropyl alcohol at room temperature or mild heating, yielding photosensitive products used in lithographic applications.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid or thionyl chloride | 0–50°C | None or inert solvent | Controlled addition to avoid side reactions |

| Diazotization | Sodium nitrite in acidic medium | 0–5°C | Anhydrous dioxane or isopropyl alcohol | Low temperature critical for diazo stability |

| Coupling with amines | Rosin amines (e.g., dehydroabietylamine) | Room temp to 85°C | Dioxane, isopropyl alcohol | Produces diazo sulfonamide derivatives |

| Purification | Filtration, washing, drying | Ambient | Cold solvents | Protect from light and moisture |

Research Findings and Optimization Notes

Yield Optimization : Using anhydrous solvents and maintaining strict temperature control minimizes hydrolysis and decomposition, enhancing yield.

Stability : The diazo group is sensitive to light, heat, and moisture; hence, storage under inert atmosphere at 2–8°C in light-resistant containers is recommended.

Safety : The compound is irritant and potentially toxic; appropriate PPE and handling protocols are essential.

Analytical Monitoring : TLC and HPLC monitoring during synthesis help determine reaction completion and prevent overreaction or degradation.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride, and how can yield be optimized?

- Methodology : The compound’s synthesis typically involves diazotization of precursor amines or sulfonic acids under controlled conditions. For example, analogous procedures (e.g., coupling reactions with naphthoyl chloride in ethanol under reflux, as seen in ) suggest that temperature control (70–85°C), pH stabilization, and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of diazo precursor to sulfonyl chloride) are critical.

- Yield Optimization : Use anhydrous solvents (e.g., absolute ethanol) to minimize hydrolysis of the sulfonyl chloride group. Monitor reaction progress via TLC or HPLC to terminate reflux at optimal conversion .

Q. What safety protocols are essential for handling this diazo compound in laboratory settings?

- Handling Guidelines :

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation of the diazo group.

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of crystalline dust (potential respiratory irritant, as inferred from naphthalene toxicity profiles in ).

- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- Melting Point : Compare observed melting point (~70°C, per ) with literature values.

- Spectroscopy : Use -NMR to verify aromatic protons (δ 7.5–8.5 ppm for naphthalene ring) and FT-IR to confirm sulfonyl chloride (S=O stretch at ~1370 cm).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity ≥98% .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during its use as a coupling agent in peptide synthesis?

- Mechanistic Analysis : The diazo group’s instability under acidic or aqueous conditions may lead to premature decomposition, generating quinonoid intermediates (e.g., 5-oxo derivatives). Competing hydrolysis of the sulfonyl chloride group (to sulfonic acid) can occur if moisture is present.

- Mitigation Strategies : Conduct reactions under inert atmospheres (N/Ar) and use non-polar solvents (e.g., dichloromethane) to suppress hydrolysis. Pre-activate the sulfonyl chloride with tertiary amines (e.g., triethylamine) to enhance electrophilicity .

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

- Troubleshooting Workflow :

Batch Comparison : Analyze -NMR spectra for consistency in naphthalene ring carbons (δ 120–140 ppm) and diazo group carbons (δ 90–100 ppm).

Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acid or oxidized diazo species).

Environmental Factors : Verify storage conditions (light, temperature) and solvent purity, as trace water can alter reactivity .

Q. What strategies are effective for incorporating this compound into photoactive polymeric materials?

- Experimental Design :

- Photoreactivity : The diazo group undergoes photolysis under UV light (λ = 365 nm), releasing nitrogen and forming reactive carbene intermediates. This property can be exploited for crosslinking polymers.

- Polymer Functionalization : Graft the sulfonyl chloride onto amine-terminated polymers (e.g., polyethyleneimine) via nucleophilic substitution. Monitor grafting efficiency via elemental analysis or XPS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.